molecular formula C5H10O3S B590454 [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol CAS No. 528567-32-0

[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol

Cat. No.: B590454
CAS No.: 528567-32-0
M. Wt: 150.192
InChI Key: LHBJRSXVTINARH-BRJRFNKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,3-oxathiolane as a starting material, which is then methoxylated to introduce the methoxy group . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. This includes maintaining the temperature, pressure, and pH levels to ensure high yield and purity of the final product . The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .

Mechanism of Action

The mechanism of action of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it acts as a nucleoside analog, inhibiting the activity of reverse transcriptase enzymes . This inhibition prevents the replication of viral RNA, thereby exerting its antiviral effects .

Properties

IUPAC Name

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJRSXVTINARH-BRJRFNKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CS[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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